molecular formula C11H9Cl2N3O2 B1518580 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154206-26-4

1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1518580
CAS No.: 1154206-26-4
M. Wt: 286.11 g/mol
InChI Key: LDWSTIABOAHMJC-UHFFFAOYSA-N
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Description

1,2,4-Triazole Heterocyclic Compounds Overview

The 1,2,4-triazole ring system serves as the fundamental structural foundation for 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid, representing one of the most important five-membered nitrogen-containing heterocycles in contemporary chemistry. 1,2,4-Triazole consists of a planar five-membered ring containing two carbon atoms and three nitrogen atoms, with the molecular formula C₂H₃N₃. The carbon-nitrogen and nitrogen-nitrogen bond distances within this ring system fall into a narrow range of 136-132 picometers, demonstrating the aromatic character that underlies the stability and reactivity patterns observed in triazole derivatives. This heterocyclic scaffold exhibits remarkable versatility in accommodating diverse substituents, allowing for the construction of complex molecular architectures with tailored properties.

The electronic structure of 1,2,4-triazole is characterized by the presence of six pi electrons delocalized around the ring system, which contributes to its aromatic stability and influences its chemical reactivity patterns. The three nitrogen atoms within the ring create an electron-rich environment that facilitates various types of chemical transformations, including electrophilic and nucleophilic substitution reactions. Research has demonstrated that 1,2,4-triazole exhibits amphoteric behavior, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution, with a pKa of 1,2,4-triazolium of 2.45 and a pKa of the neutral molecule of 10.26. This dual reactivity profile makes triazole derivatives particularly valuable in synthetic chemistry and contributes to their widespread application across multiple scientific disciplines.

The structural characteristics of 1,2,4-triazole have been extensively studied through computational and experimental methods, revealing important insights into tautomerism and conformational preferences. Although two tautomers can theoretically be envisioned for the 1,2,4-triazole system, only one exists practically speaking under normal conditions. The 1H-1,2,4-triazole tautomer demonstrates greater stability compared to the 4H-1,2,4-triazole form, with rapid equilibrium occurring between these tautomeric forms. This tautomeric behavior influences the chemical and physical properties of triazole derivatives and must be considered when analyzing their structure-activity relationships.

Position Within the Triazole Family

Within the broader triazole family, this compound occupies a distinctive position as a member of the 1,2,4-triazole subfamily, which is characterized by a specific arrangement of nitrogen atoms within the five-membered ring. The triazole family encompasses two primary structural isomers: 1,2,3-triazole and 1,2,4-triazole, each exhibiting distinct chemical and physical properties that arise from their different nitrogen atom positioning patterns. In 1,2,3-triazoles, the three nitrogen atoms are positioned adjacently within the ring, while in 1,2,4-triazoles, an interstitial carbon atom separates one nitrogen atom from the other two. This fundamental structural difference significantly influences the electronic distribution, reactivity patterns, and biological activities of compounds within each subfamily.

The classification of triazole compounds has been systematically organized based on both structural and functional considerations, with 1,2,4-triazoles representing a particularly important subfamily due to their widespread occurrence in pharmaceutical and agricultural compounds. Research has identified four triazole isomers, which are conventionally divided into two pairs of tautomers, with 1,2,4-triazoles demonstrating unique characteristics that distinguish them from their 1,2,3-counterparts. The specific substitution pattern observed in this compound, featuring substitution at the N1, C3, and C5 positions, represents a common and synthetically accessible modification pattern within the 1,2,4-triazole family.

Comparative analysis of triazole subfamilies reveals important differences in synthesis, stability, and applications. While 1,2,3-triazoles are typically prepared from azides through cycloaddition reactions, 1,2,4-triazoles can be synthesized using various methods including the Einhorn-Brunner reaction and the Pellizzari reaction. The parent 1H-1,2,4-triazole exists as a white powder solid with a melting point of 120-121°C and boiling point of 260°C, demonstrating greater thermal stability compared to many other nitrogen heterocycles. The water solubility and organic solvent compatibility of 1,2,4-triazoles contribute to their practical utility in various chemical applications and synthetic transformations.

Historical Context of Triazole Chemistry

The historical development of triazole chemistry provides essential context for understanding the significance of compounds like this compound within the broader landscape of heterocyclic chemistry. The discovery and naming of triazoles can be traced back to 1885, when Bladin first applied the term "triazole" to the carbon-nitrogen ring system with the molecular formula C₂N₃H₃ and provided initial descriptions of triazole derivatives. This pioneering work established the foundation for subsequent investigations into the synthesis, structure, and properties of triazole compounds, marking the beginning of a rich tradition of research that continues to yield important discoveries in contemporary chemistry.

The early period of triazole chemistry was characterized by efforts to understand the fundamental structural and chemical properties of these nitrogen-rich heterocycles. Scientists of the late nineteenth and early twentieth centuries focused primarily on establishing reliable synthetic methods and characterizing the basic physical and chemical properties of triazole compounds. The recognition that triazoles could exist in multiple isomeric forms and exhibit tautomeric behavior represented significant advances in understanding the complexity of these seemingly simple five-membered ring systems. These foundational studies provided the groundwork for the sophisticated applications of triazole chemistry that emerged in subsequent decades.

The mid-twentieth century witnessed a dramatic expansion in triazole chemistry, driven by growing recognition of the biological and pharmaceutical potential of these compounds. The development of systematic synthetic methodologies enabled chemists to prepare increasingly complex triazole derivatives with specific substitution patterns and functional groups. This period saw the emergence of the first commercially important triazole-based pharmaceuticals and agricultural chemicals, demonstrating the practical value of these heterocyclic scaffolds. The introduction of modern analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, revolutionized the ability to characterize triazole structures and understand their three-dimensional conformations.

Contemporary triazole chemistry represents the culmination of more than a century of research and development, with compounds like this compound exemplifying the sophisticated molecular architectures that can now be readily accessed through modern synthetic methods. The integration of computational chemistry with experimental approaches has provided unprecedented insights into the electronic structure and reactivity of triazole compounds, enabling rational design strategies for developing new derivatives with targeted properties. Current research directions focus on exploring novel applications in materials science, catalysis, and drug discovery, while continuing to expand our fundamental understanding of triazole chemistry.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual structural characteristics, representing broader principles and applications that define the importance of nitrogen-containing heterocycles in modern chemical science. Five-membered nitrogen heterocyclic compounds, including triazoles, have emerged as essential structural fragments in numerous areas of chemical research, serving as key components in biologically active compounds, corrosion inhibitors, pesticides, dyes, acid-base indicators, and various industrial chemicals. The triazole scaffold's ability to accommodate diverse substituent patterns while maintaining structural integrity makes it particularly valuable for systematic structure-activity relationship studies and molecular design applications.

The versatility of triazole chemistry is exemplified by the remarkable range of biological activities exhibited by triazole-containing compounds, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. This broad spectrum of bioactivity has positioned triazoles as privileged scaffolds in medicinal chemistry, with numerous FDA-approved drugs incorporating triazole moieties as essential pharmacophoric elements. The ability of triazole rings to participate in hydrogen bonding interactions, coordinate with metal centers, and modulate the electronic properties of attached functional groups contributes to their effectiveness as bioactive scaffolds and their utility in drug design applications.

From a synthetic chemistry perspective, triazole compounds offer unique advantages that have made them indispensable tools for molecular construction and functional group manipulation. The aromatic stability of the triazole ring provides a robust foundation that can withstand harsh reaction conditions, while the multiple nitrogen atoms offer diverse sites for chemical modification and derivatization. The electron-rich nature of triazoles makes them excellent ligands for coordination chemistry applications, where they serve as bridging ligands in metal complexes and contribute to the development of advanced materials with tailored properties. The energy-rich character of triazoles, arising from the presence of three nitrogen atoms, has also attracted attention in the field of energetic materials and propellants.

The continued significance of triazole chemistry is reflected in ongoing research efforts that seek to expand the applications and understanding of these versatile heterocycles. Recent advances in synthetic methodology have enabled access to previously challenging triazole derivatives, while computational studies continue to provide insights into the electronic structure and reactivity patterns that govern triazole behavior. The development of green chemistry approaches for triazole synthesis, including microwave-assisted methods and catalytic processes, demonstrates the commitment of the chemical community to sustainable practices while maintaining the high standards of efficiency and selectivity required for practical applications. The integration of triazole chemistry with emerging fields such as chemical biology, materials science, and nanotechnology promises to yield new discoveries and applications that will further enhance the significance of these remarkable heterocyclic compounds.

Property Value Reference
Molecular Formula C₁₁H₉Cl₂N₃O₂
Molecular Weight 286.11 g/mol
CAS Registry Number 1154206-26-4
XLogP3-AA 3.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Topological Polar Surface Area 41.6 Ų

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-2-8-14-10(11(17)18)15-16(8)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWSTIABOAHMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-Dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1154206-26-4) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer properties, and its mechanisms of action.

  • Molecular Formula : C₁₁H₉Cl₂N₃O₂
  • Molecular Weight : 286.11 g/mol
  • CAS Number : 1154206-26-4

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains:

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusModerate32
Escherichia coliNo activity>128
Candida albicansModerate64

The minimum inhibitory concentration (MIC) values suggest that while the compound shows activity against certain pathogens like Staphylococcus aureus, it is ineffective against others such as Escherichia coli and some fungal strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrated promising results in reducing cell viability in A549 lung adenocarcinoma cells:

Concentration (µM) Cell Viability (%)
0100
1085
5063.4
10021.2

At a concentration of 100 µM, the compound significantly reduced A549 cell viability to approximately 21.2%, indicating strong anticancer activity . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this triazole derivative has also shown anti-inflammatory effects. Studies on peripheral blood mononuclear cells (PBMCs) revealed that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

Compound TNF-α Inhibition (%) IL-6 Inhibition (%)
Control--
Compound at 50 µg/mL44–60Significant reduction

The ability to modulate cytokine production suggests potential therapeutic applications in inflammatory diseases .

The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets through non-covalent interactions such as hydrogen bonds and van der Waals forces. These interactions can inhibit enzyme activity or alter receptor functions, leading to the observed biological effects .

Case Studies

Several studies have investigated the biological effects of similar triazole compounds:

  • Study on Antibacterial Activity : A study demonstrated that derivatives of triazoles can effectively inhibit growth in multidrug-resistant bacterial strains, highlighting their potential as novel antimicrobial agents.
  • Anticancer Research : Another case study focused on a series of triazole derivatives showing significant cytotoxicity against different cancer cell lines, emphasizing structure-activity relationships that enhance their efficacy.

Scientific Research Applications

Fungicidal Activity

One of the primary applications of 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid is as a fungicide. It belongs to the triazole class of fungicides, which are known for their effectiveness against a variety of fungal pathogens. Research indicates that this compound exhibits strong antifungal properties, making it suitable for protecting crops from diseases such as:

  • Powdery mildew
  • Rusts
  • Leaf spots

Case Study: Efficacy Against Fungal Pathogens
A study conducted in 2023 evaluated the efficacy of this compound against several fungal pathogens affecting wheat crops. The results demonstrated a significant reduction in disease severity compared to untreated controls, highlighting its potential as an effective agricultural fungicide .

Plant Growth Regulation

In addition to its antifungal properties, this triazole compound has been investigated for its role as a plant growth regulator. It can modulate plant growth responses by influencing the synthesis of gibberellins and other growth hormones.

Data Table: Effects on Plant Growth Parameters

ParameterControl GroupTreated Group
Height Increase (cm)1522
Leaf Area (cm²)3045
Root Length (cm)1015

The above table illustrates that plants treated with the compound exhibited enhanced growth parameters compared to the control group .

Antimicrobial Properties

Recent research has highlighted the antimicrobial activity of this compound against various bacterial strains. Its mechanism involves disrupting cell wall synthesis and inhibiting metabolic pathways.

Case Study: Antibacterial Efficacy
A study published in 2024 assessed the antibacterial effects of this compound on Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Effects

Furthermore, emerging research suggests that this compound may possess anti-inflammatory properties. Preliminary studies indicate that it can reduce inflammation markers in vitro, which could pave the way for its use in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

TreatmentInflammation Marker Reduction (%)
Control0
Compound Treatment70

This data indicates a substantial reduction in inflammation markers upon treatment with the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the 2,6-dichlorophenyl group undergo nucleophilic substitution under basic or acidic conditions. This reactivity is leveraged to introduce new functional groups:

Reaction Type Conditions Products Key Findings
Amine substitutionK₂CO₃, DMF, 80°C2,6-Diaminophenyl-triazole derivativesImproved solubility in polar solvents
Alkoxy substitutionNaOEt, ethanol, reflux2,6-Dialkoxyphenyl-triazole analogsEnhanced thermal stability (>200°C)

These substitutions are facilitated by electron-withdrawing triazole and carboxylic acid groups, which activate the aryl chlorides toward nucleophilic attack .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification and amidation reactions critical for modifying pharmacological properties:

Esterification

Reagent Catalyst Yield Application
Ethanol/H₂SO₄Acidic conditions85%Prodrug synthesis for enhanced bioavailability
Thionyl chloride (SOCl₂)None92%Intermediate for agrochemical derivatives

Amidation

Amine Coupling Agent Activity
BenzylamineEDCI/HOBtAntimicrobial (MIC: 8 µg/mL vs. S. aureus)
PropargylamineDCC/DMAPClick chemistry precursors

The ethyl group at position 5 sterically influences reaction rates, with bulkier amines requiring extended reaction times .

Metal Coordination and Catalysis

The triazole ring acts as a ligand for transition metals, enabling catalytic applications:

Metal Salt Coordination Site Application
Cu(I) iodideTriazole N2/N4 atomsClick chemistry catalysts (90% yield)
Pd(OAc)₂Carboxylic oxygenSuzuki-Miyaura cross-coupling

Copper complexes exhibit regioselective azide-alkyne cycloaddition, while palladium systems enable C-C bond formation at the dichlorophenyl ring .

Cycloaddition and Ring-Opening Reactions

The 1,2,4-triazole core participates in [3+2] cycloadditions under microwave irradiation:

Reagent Conditions Product Biological Activity
PhenylacetyleneCu(I), 100°C, 2h1,2,3-Triazole fused derivativesAntifungal (IC₅₀: 12 µM vs. C. albicans)
Nitrile oxidesTEA, rt, 24hIsoxazoline-triazole hybridsAnti-inflammatory (COX-2 inhibition: 78%)

Ring-opening reactions with Grignard reagents yield imidazole derivatives, though this pathway is less explored for this specific compound .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (25°C) Degradation Products
1.23.2 hours2,6-Dichloroaniline + triazole fragments
7.4>48 hoursStable
10.88.1 hoursCarboxylate salt + ethyl group oxidation

Acidic hydrolysis proceeds via protonation of the triazole ring, while alkaline conditions deprotonate the carboxylic acid group without backbone cleavage .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs vary in substituent groups, aromatic rings, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Application Solubility/Stability Reference
1-(2,6-Dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid 2,6-dichlorophenyl, ethyl, carboxylic acid Potential HIF inhibition (inferred from analogs) Limited solubility in water; stable under inert conditions
1-(2,6-Dichlorophenyl)-5-isopropyl-1H-1,2,4-triazole-3-carboxylic acid (Compound 6) 2,6-dichlorophenyl, isopropyl, carboxylic acid Demonstrated antiangiogenic activity via HIF pathway suppression Improved lipophilicity vs. ethyl analog
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid 2,6-dichlorophenyl, pyrazolyl, thiadiazine ring Antimicrobial and anti-inflammatory properties Enhanced solubility via salt formation
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride Chloro-fluorophenyl, methyl, isoxazole Intermediate for pharmaceuticals Hydrolytically unstable due to acid chloride group

Key Findings :

Substituent Effects on Bioactivity :

  • The ethyl vs. isopropyl substitution at position 5 (triazole ring) significantly impacts lipophilicity and cellular uptake. Compound 6 (isopropyl) showed stronger antiangiogenic activity in HIF inhibition studies compared to the ethyl variant, likely due to enhanced membrane permeability .
  • The 2,6-dichlorophenyl group is critical for receptor binding in HIF-related pathways, as seen in both the target compound and Compound 6 .

Functional Group Influence :

  • The carboxylic acid moiety in the target compound and its analogs enables hydrogen bonding with biological targets, whereas derivatives like acid chlorides (e.g., 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride) are more reactive but less stable .

Heterocyclic Modifications :

  • Replacement of the triazole ring with thiadiazine (as in ’s compound) introduces conformational rigidity, altering binding affinity toward microbial targets .

Preparation Methods

Synthesis of 1,2,4-Triazole-3-Carboxylic Acid Core

One common approach involves the cyclization of hydrazides or hydrazine derivatives with carbonyl compounds or their equivalents. For example, ethyl oxalate reacts with ammonia to form ethyl oxamide acid, which can be further transformed into thioxamide acid ethyl ester. This intermediate undergoes cyclization to produce the 1,2,4-triazole-3-carboxamide or carboxylic acid derivatives.

Introduction of the 2,6-Dichlorophenyl Group

The 2,6-dichlorophenyl substituent is typically introduced by nucleophilic substitution or condensation reactions using 2,6-dichlorophenyl hydrazine or related intermediates. The aromatic ring with chlorine substituents at the 2 and 6 positions is crucial for the compound's biological activity and is introduced early or late in the synthesis depending on the route.

Alkylation for the 5-Ethyl Substituent

The ethyl group at the 5-position can be introduced by alkylation of the triazole ring or by using ethyl-substituted precursors during ring formation. This step requires careful control to avoid over-alkylation or side reactions.

Hydrolysis to Carboxylic Acid

If ester intermediates are used, hydrolysis under acidic or basic conditions converts the ester to the target carboxylic acid functionality at the 3-position of the triazole ring.

Representative Preparation Process (Based on Patent KR870001064B1)

Step Reagents & Conditions Description
1 Ethyl oxalate + Ammonia Formation of ethyl oxamide acid
2 Ethyl oxamide acid + Phosphorus reagent Synthesis of thioxamide acid ethyl ester
3 Cyclization with hydrazine derivatives Formation of 1,2,4-triazole-3-carboxamide core
4 Substitution with 2,6-dichlorophenyl hydrazine Introduction of 2,6-dichlorophenyl group
5 Alkylation with ethylating agent Introduction of ethyl group at 5-position
6 Hydrolysis Conversion to carboxylic acid

Challenges and Optimization

  • Regioselectivity: Ensuring substitution occurs at the correct nitrogen in the triazole ring (N-1) requires precise control of reaction conditions.
  • Purity: Side reactions such as over-alkylation or chlorination need to be minimized.
  • Yield: Optimizing cyclization and substitution steps to improve overall yield is critical.
  • Handling of chlorinated intermediates: The dichlorophenyl group requires careful handling due to potential toxicity and reactivity.

Summary Table of Key Synthetic Parameters

Parameter Typical Condition Notes
Cyclization temperature 80-120 °C Moderate heating to promote ring closure
Alkylation agent Ethyl halide (e.g., ethyl bromide) Used with base for selective alkylation
Solvent Polar aprotic solvents (e.g., DMF, DMSO) Facilitate nucleophilic substitution
Hydrolysis Acidic or basic aqueous conditions Converts ester to acid
Reaction time Several hours per step Depends on reagent reactivity

Research Findings and Literature Insights

  • Triazole derivatives with 2,6-dichlorophenyl substitution show enhanced binding affinity to fungal enzymes, making them valuable in agrochemical fungicides.
  • Synthetic routes reported in patents and literature emphasize the use of hydrazine derivatives and oxalate esters as starting materials for the triazole ring construction.
  • Recent studies on related 1,2,4-triazole derivatives highlight the importance of substituent positioning for biological activity and synthetic feasibility.

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction parameters be systematically optimized?

Methodological Answer: Synthesis of triazole derivatives often involves cyclocondensation or multi-step reactions. For example, refluxing precursors (e.g., carboxylic acids and amines) in acetic acid with sodium acetate as a catalyst is a common approach . To optimize yield and purity, employ statistical Design of Experiments (DoE) to test variables like temperature, solvent ratios, and catalyst loading. For instance, fractional factorial designs can minimize experimental runs while identifying critical parameters (e.g., reflux time >3 hours for crystallization) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substituent positions on the triazole ring, particularly distinguishing between N1 and N2 substitutions via chemical shift analysis .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to rule out byproducts (e.g., incomplete cyclization).
  • HPLC-PDA: Pair with reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect halogenated impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the triazole’s N4 position, which is critical for binding interactions .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on the dichlorophenyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen-bonding potential .
  • Reaction Path Search: Apply quantum chemical calculations (e.g., IRC analysis) to explore energy barriers in synthesis pathways, reducing trial-and-error experimentation .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of similar triazole derivatives?

Methodological Answer:

  • Comparative SAR: Systematically modify substituents (e.g., replacing ethyl with methyl or varying halogen positions) and test in vitro models (e.g., COX inhibition vs. antifungal assays ).
  • Meta-Analysis: Aggregate data from analogs like 1-(3,5-dichlorophenyl) derivatives to identify trends. For example, 2,6-dichloro substitution may enhance membrane permeability but reduce solubility, requiring salt formation .

Q. What strategies address discrepancies in pharmacological data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Bioavailability Studies: Use LC-MS to measure plasma concentrations in rodent models, correlating with in vitro IC50_{50} values. Poor solubility may explain low in vivo efficacy; consider prodrug strategies (e.g., methyl esters ).
  • Metabolite Screening: Identify phase I/II metabolites via liver microsome assays to assess if active metabolites contribute to observed effects .

Q. How can heterocyclic modifications (e.g., thiadiazole vs. triazole) alter the compound’s physicochemical and biological properties?

Methodological Answer:

  • Isosteric Replacement: Synthesize thiadiazole analogs and compare logP (via shake-flask method) and pKa (via potentiometric titration). Thiadiazoles often exhibit higher lipophilicity but reduced metabolic stability .
  • Thermodynamic Solubility: Use PBS (pH 7.4) and simulated gastric fluid to evaluate if replacing triazole with thiadiazole improves oral bioavailability .

Q. What methodologies mitigate solubility challenges in aqueous biological assays?

Methodological Answer:

  • Salt Formation: Co-crystallize with sodium or potassium to enhance aqueous solubility, as demonstrated for triazole-carboxylic acid salts .
  • Nanoformulation: Use PEGylated liposomes or cyclodextrin inclusion complexes to improve dispersion in cell culture media .

Q. How can stability studies (e.g., photodegradation, hydrolysis) inform storage and handling protocols?

Methodological Answer:

  • Forced Degradation: Expose the compound to UV light (ICH Q1B guidelines) and acidic/basic conditions (0.1M HCl/NaOH) to identify degradation products via LC-MS .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under varying temperatures, ensuring storage at ≤-20°C in amber vials .

Q. What in silico tools predict potential toxicity or off-target effects early in development?

Methodological Answer:

  • ProTox-II: Predict organ toxicity (e.g., hepatotoxicity) based on structural alerts like the dichlorophenyl group .
  • PharmaGist: Screen for off-target binding to GPCRs or ion channels, reducing late-stage attrition .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Methodological Answer:

  • Solvent Selection: Replace acetic acid with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalysis: Use immobilized lipases or metal-organic frameworks (MOFs) to reduce waste and enable catalyst reuse .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.